1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester
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Overview
Description
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester is a complex organic compound It is an ester derivative of citric acid, where the hydroxyl group is esterified with isodecyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester typically involves the esterification of citric acid with isodecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Citric Acid+3Isodecyl AlcoholAcid Catalyst1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester+3Water
Industrial Production Methods
In industrial settings, the production of this ester involves continuous esterification processes. The reaction mixture is continuously fed into a reactor where it undergoes esterification. The product is then separated from the reaction mixture by distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed back to citric acid and isodecyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: Citric acid and isodecyl alcohol.
Oxidation: Corresponding carboxylic acids.
Substitution: Ester derivatives with different functional groups.
Scientific Research Applications
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester has several applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Investigated for its potential as a biodegradable ester in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants and surfactants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester involves its interaction with various molecular targets. The ester bonds can be hydrolyzed by esterases in biological systems, releasing citric acid and isodecyl alcohol. Citric acid can then enter metabolic pathways such as the Krebs cycle, while isodecyl alcohol can be metabolized or excreted.
Comparison with Similar Compounds
Similar Compounds
Citric Acid: The parent compound, known for its role in the Krebs cycle.
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester: Another ester derivative of citric acid with hexyl alcohol.
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester: An ester derivative with propyl alcohol.
Uniqueness
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triisodecyl ester is unique due to its long isodecyl chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications such as plasticizers and lubricants, where flexibility and durability are essential.
Properties
CAS No. |
64831-33-0 |
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Molecular Formula |
C36H68O7 |
Molecular Weight |
612.9 g/mol |
IUPAC Name |
tris(8-methylnonyl) 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C36H68O7/c1-30(2)22-16-10-7-13-19-25-41-33(37)28-36(40,35(39)43-27-21-15-9-12-18-24-32(5)6)29-34(38)42-26-20-14-8-11-17-23-31(3)4/h30-32,40H,7-29H2,1-6H3 |
InChI Key |
LJPJARLBTLLORQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CC(CC(=O)OCCCCCCCC(C)C)(C(=O)OCCCCCCCC(C)C)O |
Origin of Product |
United States |
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